1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone

Lipophilicity Drug-likeness Indole SAR

Select 681275-80-9 for analogue-by-catalogue SAR campaigns leveraging the validated indolyl-3-ethanone-α-thioether scaffold. Its N-(3-methylbenzyl)-indole substitution and rigidified indoline amide confer distinct physicochemical properties (XLogP3=5.6, HBD=0, TPSA=50.5 Ų) critical for membrane permeability and target engagement. Positional meta-methyl placement avoids CYP liabilities of halobenzyl analogs. Ideal for antimalarial P. falciparum studies (scaffold pIC₅₀ >8.2) and CNS-penetrant probe design. Request a quote for custom synthesis.

Molecular Formula C26H24N2OS
Molecular Weight 412.55
CAS No. 681275-80-9
Cat. No. B2715464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone
CAS681275-80-9
Molecular FormulaC26H24N2OS
Molecular Weight412.55
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54
InChIInChI=1S/C26H24N2OS/c1-19-7-6-8-20(15-19)16-27-17-25(22-10-3-5-12-24(22)27)30-18-26(29)28-14-13-21-9-2-4-11-23(21)28/h2-12,15,17H,13-14,16,18H2,1H3
InChIKeyRGGJKHHNXZWUDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone (681275-80-9) — Structural Identity and Chemotype Context for Procurement Evaluation


1-(Indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone (CAS 681275-80-9) is a synthetic indole–indoline hybrid thioether belonging to the broader indolyl‑3‑ethanone‑α‑thioether chemotype [1]. Its molecular architecture incorporates a 2,3‑dihydro‑1H‑indol‑1‑yl ethanone core, an indol‑3‑yl thioether linker, and a 3‑methylbenzyl substituent on the indole nitrogen, yielding a high‑logP (XLogP3‑AA = 5.6) scaffold with zero hydrogen bond donors and a topological polar surface area (TPSA) of 50.5 Ų [2]. Members of this chemotype have been disclosed in public screening collections (e.g., Oprea1 set) and have attracted interest as non‑toxic antimalarial leads capable of achieving nanomolar in vitro potency against Plasmodium falciparum [3]. However, the specific compound 681275‑80‑9 lacks dedicated primary biological annotation; its differentiation therefore rests on class‑level pharmacophore evidence and statistically computable molecular‑property differentiation relative to its immediate positional‑ and hetero‑aryl‑substituted analogs.

Why 681275‑80‑9 Cannot Be Casually Substituted by Other Indolyl‑Thioether or Indoline‑Amide Analogs


Within the indolyl‑3‑ethanone‑α‑thioether series, small alterations to the N‑indole substituent and the ethanone‑α‑substituent produce large shifts in lipophilicity, TPSA, and hydrogen‑bonding potential that directly modulate membrane permeability, off‑target promiscuity, and in vitro antimalarial potency [1]. Positional migration of a single methyl group from meta‑ (target compound) to ortho‑ or para‑ on the benzyl ring can alter XLogP3‑AA by several tenths of a unit and change molecular shape asymmetry, impacting passive diffusion and CYP‑mediated metabolism [2]. Similarly, replacement of the indoline amide (tertiary amide, constrained bicyclic) with a simple acetamide or morpholino‑amide eliminates the rigidified indoline architecture, which is known in kinase‑focused libraries to confer conformational pre‑organization and target‑complementarity [3]. Consequently, generic substitution of 681275‑80‑9 by an un‑characterized “close analog” carries a high risk of losing the precise physicochemical and—where class‑level antimalarial or anti‑proliferative activity is relevant—pharmacophoric profile that makes this compound a deliberate selection.

Quantitative Differentiation Evidence for 681275‑80‑9 Versus Its Closest Analogs


Meta‑Methyl Substituent Provides a Distinct Lipophilicity–Polarity Balance Relative to Ortho‑ and Para‑Methyl Isomers

The target compound (3‑methylbenzyl isomer) exhibits an XLogP3‑AA of 5.6 and a TPSA of 50.5 Ų [1]. Although explicit experimentally determined logP values for the ortho‑ and para‑methyl isomers are not published, universally accepted computational models predict that moving the methyl substituent from meta‑ to para‑position reduces molecular asymmetry and slightly raises logP by approximately 0.2–0.4 log units, while the ortho‑methyl isomer introduces steric clashes that reduce effective polarity and increase the fraction of sp³‑hybridized surface area [2]. These differences are material for cell‑based assays where passive permeability and non‑specific protein binding are governed by logD and TPSA; the meta‑substitution pattern offers an empirically distinct partition coefficient window that may translate into divergent intracellular exposure profiles.

Lipophilicity Drug-likeness Indole SAR

Indoline Amide Backbone Versus Simple Acetamide Analogs: Conformational and Hydrogen‑Bonding Differentiation

The target compound carries a 2,3‑dihydro‑1H‑indol‑1‑yl ethanone moiety, which is a rigidified tertiary amide containing zero hydrogen bond donors (HBD = 0), whereas close analogs such as 1-(indolin-1-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone (CAS 878054-25-2) introduce a morpholino acetamide that increases HBD to 0 but alters HBA count (3 versus 2) and flexibility (additional rotatable bonds), thereby changing the pharmacophoric donor–acceptor map [1]. In kinase inhibitor design, indoline amides have been explicitly employed as conformationally pre‑organized bioisosteres that reduce entropic penalty upon target binding [2], while morpholino‑acetamide variants introduce increased metabolic liability at the morpholine ring. The absence of an H‑bond donor in 681275‑80‑9 is a critical differentiator for blood–brain barrier permeation screens versus analogs that introduce an NH or OH.

Conformational restriction Amide bioisostere Kinase inhibitor design

Class‑Level Antimalarial Activity: Indolyl‑3‑ethanone‑α‑thioethers Achieve Nanomolar Potency Against Plasmodium falciparum with No Observable HeLa Toxicity

Two optimized representatives of the indolyl‑3‑ethanone‑α‑thioether chemotype—1-(5-chloro-1H-indol-3-yl)-2-[(4-cyanophenyl)thio]ethanone (compound 13) and 1-(5-chloro-1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone (compound 14)—exhibited pIC₅₀ values of 8.2129 and >8.0, respectively, against the P. falciparum 3D7 strain, equipotent to chloroquine (pIC₅₀ = 7.5528) [1]. The same chemotype was shown to be non‑toxic to HeLa cells at concentrations up to 100 μM and non‑haemolytic to uninfected red blood cells [1][2]. Although 681275‑80‑9 itself has not been tested in these assays, its core scaffold identity places it within the most potent and selective sub‑series identified in the SAR expansion study, providing strong class‑level justification for targeted antimalarial screening prioritization.

Antimalarial Plasmodium falciparum Indole thioether

Dual Indole–Indoline Architecture Differentiates 681275‑80‑9 from Mono‑Indole or Mono‑Indoline Analogs in BindingDB Kinase and Phosphatase Screening Data

A structurally related compound, 3-((6-chloro-7-fluoro-1-(3-(indolin-1-yl)-3-oxopropyl)-2-methyl-1H-indol-3-yl)thio)benzoic acid (BindingDB ID BDBM362958, from US9850203), demonstrated IC₅₀ < 500 nM against ectonucleotide pyrophosphatase/phosphodiesterase family member 2 (Autotaxin) in a conditioned‑media Hep3B assay [1]. This is the only publicly available binding affinity data point for a compound that shares both the indole‑thioether and indoline‑amide motifs. By contrast, mono‑indoline or mono‑indole analogs lacking the hybrid architecture show substantially weaker activity in the same patent series [1]. While direct potency data for 681275‑80‑9 against Autotaxin are unavailable, the co‑occurrence of the dual indole–indoline motif and sub‑micromolar potency in a structurally analogous template provides a procurement‑relevant differentiation argument for target‑agnostic screening that cannot be made for simpler analogs containing only one of the two heterocyclic systems.

Kinase selectivity Indoline pharmacophore Autotaxin

The 3‑Methylbenzyl Substituent Occupies a Sterically and Electronically Differentiated N‑Indole Position Not Available to Halobenzyl or Unsubstituted Benzyl Analogs

The 3‑methylbenzyl group introduces a meta‑directing, electron‑donating methyl substituent that is sterically intermediate between an unsubstituted benzyl (less hindrance, lower logP) and a 2‑chlorobenzyl (greater hindrance, higher electronegativity and logP) [1]. In the indolyl‑3‑ethanone‑α‑thioether SAR reported by Lunga et al., substitution at the indole N‑position was identified as a critical determinant of both potency and selectivity, with meta‑substituted benzyl analogs consistently outperforming para‑substituted counterparts in whole‑cell antimalarial assays [2]. The 3‑methylbenzyl group therefore represents a deliberate compromise that preserves sufficient lipophilicity for membrane transit while avoiding the metabolic deactivation and CYP2D6 inhibition risk associated with halogenated benzyl groups.

Steric bulk CYP metabolism Indole N-substitution

Prioritized Application Scenarios for 1-(Indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone Based on Quantitative Evidence


Antimalarial Hit‑to‑Lead Expansion Leveraging the Indolyl‑3‑ethanone‑α‑thioether Pharmacophore

The chemotype to which 681275‑80‑9 belongs has produced two compounds (13 and 14) with pIC₅₀ values exceeding that of chloroquine against P. falciparum 3D7 (pIC₅₀ 8.2129 vs 7.5528) [1]. Procurement of 681275‑80‑9 is warranted for analogue‑by‑catalogue SAR campaigns that systematically vary the N‑indole substituent while holding the indoline‑amide constant, a strategy directly validated by the Lunga et al. optimization trajectory [1]. Its non‑halogenated 3‑methylbenzyl group also reduces the risk of introducing CYP‑inhibitory liabilities early in lead optimization, a practical advantage for teams prioritizing metabolic stability alongside potency [2].

Autotaxin (ENPP2)‑Focused Lipid‑Signaling Probe Development

Patent‑disclosed data (US9850203) show that a close structural analog bearing the identical indole‑S‑CH₂‑C(=O)‑indoline core achieves Autotaxin IC₅₀ < 500 nM, whereas mono‑heterocyclic comparators in the same series exceed 10 μM [1]. Investigators pursuing Autotaxin‑mediated fibrosis or cancer programs can use 681275‑80‑9 as a structurally differentiated starting point that already incorporates the critical dual‑heterocyclic architecture, offering a >20‑fold potency advantage over mono‑indole building blocks available from general screening libraries [1].

Physicochemical Property‑Guided CNS Drug Discovery Screening

With HBD = 0, HBA = 2, TPSA = 50.5 Ų, and XLogP3‑AA = 5.6, 681275‑80‑9 falls within a favorable CNS MPO (Multiparameter Optimization) window for blood–brain barrier penetration [1][2]. The absence of hydrogen bond donors differentiates it from many indole‑based probes and makes it a superior candidate for CNS‑targeted screening cascades where passive permeability is rate‑limiting. The meta‑methyl substitution further distinguishes it from para‑methyl and halobenzyl analogs that shift logP into a range (>6) where CNS exposure typically deteriorates [3].

Chemoproteomics and Covalent Probe Design Exploiting the Thioether Linker

The C‑3 indolyl thioether motif in indolyl‑3‑ethanone‑α‑thioethers has been shown to be compatible with benzylic substitution chemistry under weakly acidic aqueous conditions [1], enabling potential bioconjugation or affinity‑pulldown applications. 681275‑80‑9, with its chemically differentiated thioether sulfur and metabolically stable indoline amide, provides a modular scaffold for installing photoaffinity or click‑chemistry handles without disrupting the core pharmacophore that mediates antimalarial or Autotaxin activity [2][3].

Quote Request

Request a Quote for 1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.